![molecular formula C9H11ClN2O2 B1470917 2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide CAS No. 1428233-53-7](/img/structure/B1470917.png)
2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide is based on the isoxazole ring, a five-membered heterocyclic moiety . This structure is commonly found in many commercially available drugs .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C9H11ClN2O2 and a molecular weight of 214.65 g/mol.Aplicaciones Científicas De Investigación
2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide has been found to have a wide range of scientific research applications. It has been used in studies of the effects of various drugs on the body, as well as in studies of the biochemical and physiological effects of various compounds. It has also been used in studies of the effects of various environmental pollutants on the body. Additionally, this compound has been used in studies of the effects of various hormones on the body, as well as in studies of the effects of various toxins on the body.
Mecanismo De Acción
2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide binds to a variety of receptors in the body, including muscarinic, nicotinic, and opioid receptors. It has been found to have an affinity for muscarinic receptors, which are involved in the regulation of various physiological processes, such as heart rate, respiration, and digestion. Additionally, this compound has been found to have an affinity for nicotinic receptors, which are involved in the regulation of various neurotransmitters, such as dopamine and serotonin. Finally, this compound has been found to have an affinity for opioid receptors, which are involved in the regulation of various pain pathways.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have a direct effect on the central nervous system, affecting the release of various neurotransmitters, such as dopamine and serotonin. Additionally, this compound has been found to have an effect on the cardiovascular system, affecting the heart rate, respiration, and blood pressure. Finally, this compound has been found to have an effect on the gastrointestinal system, affecting the absorption of various nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and is easily synthesized. Additionally, it is relatively non-toxic, and has a wide range of biochemical and physiological effects. However, there are also some limitations to the use of this compound in laboratory experiments. It is not always easy to control the dosage of this compound, and it can have unpredictable effects on the body. Additionally, this compound can be difficult to obtain in large quantities, and it can be expensive.
Direcciones Futuras
There are a number of potential future directions for the use of 2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide in scientific research. One potential direction is the development of new drugs that utilize this compound as an active ingredient. Additionally, this compound could be used in studies of the effects of various environmental pollutants on the body, as well as in studies of the effects of various hormones on the body. Finally, this compound could be used in studies of the effects of various toxins on the body, as well as in studies of the effects of various drugs on the body.
Propiedades
IUPAC Name |
2-chloro-N-[(5-cyclopropyl-1,2-oxazol-4-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-3-8(13)11-4-7-5-12-14-9(7)6-1-2-6/h5-6H,1-4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCYUJXSKJZHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NO2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


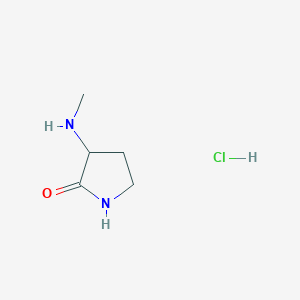


![methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1470841.png)
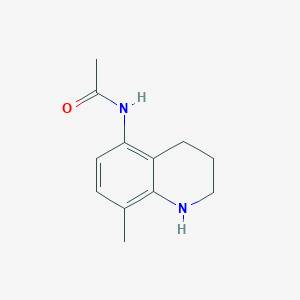
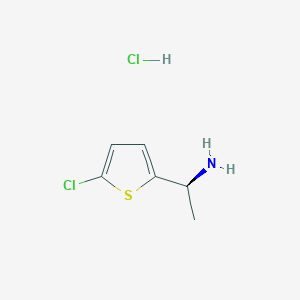
![3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole](/img/structure/B1470847.png)
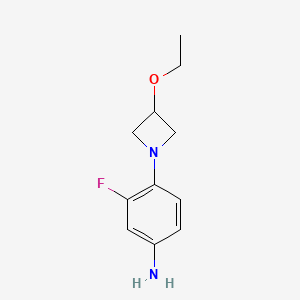
![{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470850.png)

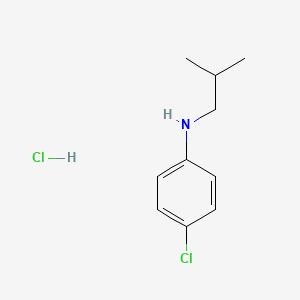


![2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B1470857.png)
